1-(2-Naphthylsulfonyl)-4-benzylpiperazine
Description
1-(2-Naphthylsulfonyl)-4-benzylpiperazine is a piperazine derivative featuring a benzyl group at the 4-position of the piperazine ring and a 2-naphthylsulfonyl substituent. This compound is part of a broader class of sulfonamide-coupled piperazines, which are explored for diverse pharmacological activities, including enzyme inhibition, receptor modulation, and anticonvulsant properties. Its structure combines lipophilic (naphthyl) and polar (sulfonyl) moieties, making it a versatile scaffold for drug design .
Properties
IUPAC Name |
1-benzyl-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,21-11-10-19-8-4-5-9-20(19)16-21)23-14-12-22(13-15-23)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLCIXKGWZRVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulfonyl)-4-benzylpiperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-naphthalenesulfonyl chloride under basic conditions, typically using a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthylsulfonyl)-4-benzylpiperazine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(2-Naphthylsulfonyl)-4-benzylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biology: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Naphthylsulfonyl)-4-benzylpiperazine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The naphthylsulfonyl group is known to enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the benzyl group can provide additional stability and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Benzyl vs. Benzhydryl : Replacing benzyl with benzhydryl (e.g., in compound 7b) introduces bulkier substituents, which may alter receptor binding kinetics .
- Sulfonyl Group Variations : Substituting 2-naphthylsulfonyl with nitrophenyl or methoxynaphthylsulfonyl groups modifies electronic properties and steric hindrance, impacting solubility and target selectivity .
- Synthetic Efficiency : The target compound and its nitrophenyl analogue (7b) show comparable yields (~70%), suggesting robust synthetic protocols for sulfonamide coupling .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Compounds with 4-benzylpiperazine fragments, such as Compound 203 (IC₅₀ = 0.11 mM), exhibit enhanced AChE inhibition compared to donepezil (IC₅₀ = 0.55 mM). The naphthylsulfonyl group may contribute to π-π stacking interactions with aromatic residues in the enzyme active site .
- Selectivity : Unlike phenylpiperazine derivatives (e.g., 4-CPP), sulfonyl-piperazines generally lack butyrylcholinesterase (BChE) inhibition, indicating high specificity for AChE .
Anticonvulsant Activity
- Maximal Electroshock (MES) Screening : Derivatives of 4-benzylpiperazine (e.g., N-benzylamides of α-(4-benzylpiperazine)-γ-hydroxybutyric acid) show anticonvulsant activity at 100–300 mg/kg. The sulfonyl group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogues .
Antiulcer and Cytoprotective Activity
- Structure-Activity Relationships : Bulky substituents (e.g., benzhydryl) reduce antiulcer efficacy, while electron-withdrawing groups (e.g., nitro) on the benzyl moiety improve cytoprotective activity. The target compound’s naphthylsulfonyl group, being moderately bulky, may balance activity and toxicity .
Physicochemical Properties
| Property | 1-(2-Naphthylsulfonyl)-4-benzylpiperazine | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | L2 (Quinoxalinone derivative) |
|---|---|---|---|
| logP (Predicted) | ~3.5 | ~2.8 | 1.58 |
| Water Solubility | Low | Moderate | High |
| AChE IC₅₀ | Not reported | Not applicable | Not applicable |
Insights :
- Nitro-substituted analogues (e.g., 7b) exhibit moderate solubility due to polar nitro groups, enhancing bioavailability in hydrophilic environments .
Biological Activity
1-(2-Naphthylsulfonyl)-4-benzylpiperazine (CAS No. 324067-22-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with both a benzyl group and a naphthylsulfonyl group. The unique structural components contribute to its biological activity, particularly in modulating interactions with specific molecular targets.
This compound primarily exerts its effects through interactions with central nervous system (CNS) receptors. The naphthylsulfonyl moiety enhances binding affinity via hydrophobic interactions, while the benzyl group provides additional stability. This dual substitution allows for enhanced interactions with biological targets, making it a valuable compound for research purposes.
Key Mechanisms:
- Receptor Binding : It may act by binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Modulation : The compound can modulate enzyme activity, which is crucial in various biochemical pathways.
CNS Stimulation
Research indicates that this compound exhibits significant CNS stimulant properties. It has been studied for its potential in treating conditions such as depression and anxiety disorders due to its ability to enhance neurotransmitter release.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Stimulant Effects : Similar to other piperazine derivatives, it may induce effects such as increased alertness and energy.
- Potential Side Effects : Adverse effects may include insomnia, anxiety, and cardiovascular issues, which are common with CNS stimulants.
Case Studies
- Study on Behavioral Effects : In a study assessing the behavioral impacts of this compound on rodent models, significant increases in locomotor activity were observed, suggesting stimulant-like properties.
- Neurotransmitter Release : Another study demonstrated that the compound significantly increased serotonin levels in the extracellular fluid, indicating its potential role as a serotonin reuptake inhibitor.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| CNS Stimulation | Increased alertness | |
| Serotonin Release | Enhanced levels | |
| Behavioral Changes | Increased locomotion | |
| Potential Side Effects | Insomnia, anxiety |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Differences |
|---|---|
| 1-(2-Naphthylsulfonyl)piperazine | Lacks benzyl group; different binding properties |
| 4-Benzylpiperazine | Lacks naphthylsulfonyl group; affects solubility |
| 1-(2-Naphthylsulfonyl)-4-methylpiperazine | Methyl group instead of benzyl; alters steric properties |
Applications in Research
This compound is being investigated for various applications:
- Medicinal Chemistry : As a potential drug candidate for mood disorders.
- Biochemical Assays : Used as a probe to study receptor interactions and enzyme activities.
- Material Science : Its unique properties are explored for developing novel materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
